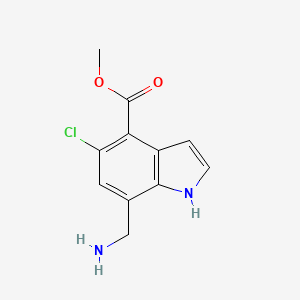

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

Description

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a halogenated indole derivative characterized by a chloro substituent at position 5, an aminomethyl group at position 7, and a methyl ester at position 4. The aminomethyl group enhances solubility and hydrogen-bonding capacity, while the chloro substituent contributes to electronic effects and steric bulk. The ester group at position 4 offers reactivity for further derivatization.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate |

InChI |

InChI=1S/C11H11ClN2O2/c1-16-11(15)9-7-2-3-14-10(7)6(5-13)4-8(9)12/h2-4,14H,5,13H2,1H3 |

InChI Key |

PCKKJNBQRAWVNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C2=C1C=CN2)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber method is widely used to synthesize substituted indoles. For methyl 7-indolecarboxylate precursors, the protocol involves:

-

Condensation : Reacting 2-nitro-3-(dimethylaminomethyl)benzoate derivatives with methyl acetoacetate in toluene under reflux.

-

Reduction : Catalytic hydrogenation using palladium on charcoal (10% Pd/C) at 60 psi to cyclize the intermediate into the indole ring.

Example :

Fischer Indole Synthesis Modifications

Alternative routes employ Fischer indole synthesis with phenylhydrazines and ketones. For 5-chloroindole derivatives, 4-chlorophenylhydrazine and methyl pyruvate undergo acid-catalyzed cyclization.

Key Conditions :

Aminomethylation at the 7-Position

Introducing the aminomethyl group requires precise functionalization:

Reductive Amination of Aldehyde Intermediates

Example :

Cyano Reduction Strategy

-

Step 1 : Introduction of a cyano group via nucleophilic substitution (e.g., KCN/CuCN).

-

Step 2 : LiAlH₄ reduction in THF to convert nitriles to aminomethyl groups.

Optimization Note :

-

LiAlH₄ in THF at reflux (2 hours) achieved >95% conversion, but quenching with acetic acid minimized side reactions.

Esterification and Final Functionalization

The methyl ester at the 4-position is typically introduced early but may require protection/deprotection:

Direct Esterification

Protecting Group Strategies

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during chlorination/amination.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Pathway A: Sequential Functionalization

Pathway B: Late-Stage Aminomethylation

-

Methyl 5-Chloro-1H-indole-4-carboxylate : Fischer synthesis.

-

Vilsmeier-Haack Formylation : POCl₃/DMF to install 7-formyl group.

Advantages : Avoids LiAlH₄, improving safety profile.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and final product:

Challenges and Optimization Opportunities

-

Regioselectivity : Competing chlorination at positions 4 and 6 requires directing groups (e.g., esters).

-

Aminomethyl Stability : Free amines may oxidize; Boc protection recommended for long-term storage.

-

Catalyst Efficiency : Pd/C in hydrogenation steps can be replaced with Raney Ni for cost reduction .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating multiple derivatives, this compound demonstrated a median inhibitory concentration (IC50) as low as 29 nM against pancreatic cancer cells (Panc-1), outperforming established drugs like erlotinib . The structure's specific substitutions contribute to its enhanced activity, particularly through interactions with pivotal amino acid residues in target proteins, which may lead to the development of new anticancer therapies.

Neuropharmacological Potential

The compound's aminomethyl group may enhance its affinity for neurological targets, suggesting potential applications in treating neurodegenerative disorders. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in models of diseases such as Alzheimer's and Parkinson's.

Biological Research

Bioactive Molecule Development

this compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique indole structure allows for the creation of derivatives that can be screened for various biological activities, including antimicrobial and antiviral properties .

Antimicrobial Studies

Recent investigations have shown that derivatives of this compound possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated efficacy superior to conventional antibiotics, indicating their potential as new antimicrobial agents .

Industrial Applications

Dyes and Pigments Production

In addition to its biological applications, this compound can be utilized in the synthesis of dyes and pigments. The indole moiety is known for its vibrant color properties, making it suitable for various industrial applications including textile dyeing and pigment formulation .

Mechanism of Action

The mechanism of action of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the chloro and carboxylate groups can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Positional Variants

The following compounds share high structural similarity but differ in substituent positions or functional groups:

Key Observations:

- Positional Isomerism : Methyl 6-chloro-1H-indole-5-carboxylate and Methyl 5-chloro-1H-indole-6-carboxylate are positional isomers of the target compound. The chloro and ester groups occupy adjacent positions, altering dipole moments and steric interactions .

- Functional Group Impact : 4-Chloro-1H-indole-7-carboxylic acid replaces the methyl ester with a carboxylic acid, increasing polarity and acidity (pKa ~4-5), which affects solubility and protein-binding interactions .

- Substituent Diversity : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid introduces a methyl group at position 3, reducing steric hindrance at the indole core while maintaining the chloro and carboxylic acid groups .

Functionalized Indole Derivatives

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS 1120332-41-3)

- Structure: Features a cyclopentylamino group at position 7 and a phenyl group at position 2.

- The carboxylic acid at position 5 allows for salt formation, improving bioavailability .

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (CAS Not Provided)

- Structure : A fused polycyclic indole derivative with ethoxycarbonyl and acetoxy groups.

- The acetoxy group offers a site for hydrolytic cleavage, useful in prodrug design .

Solubility and Stability

- Methyl Esters vs. Carboxylic Acids : Methyl esters (e.g., target compound) exhibit lower water solubility (~0.1 mg/mL) compared to carboxylic acids (e.g., 4-Chloro-1H-indole-7-carboxylic acid, ~1-5 mg/mL). However, esters are more hydrolytically stable at neutral pH .

- Aminomethyl Group Contribution: The aminomethyl group in the target compound increases basicity (pKa ~8-9), enabling salt formation and improved aqueous solubility in acidic conditions.

Biological Activity

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiviral Activity

Research has indicated that derivatives of indole compounds, such as this compound, exhibit antiviral properties, particularly against coronaviruses. In a study focused on SARS-CoV-2, related indole derivatives demonstrated varying degrees of inhibition against the viral 3CLpro enzyme, with some compounds showing IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 of 320 nM and an EC50 of 15 μM against the virus, indicating moderate antiviral activity .

Antitumor Activity

Indole derivatives have also been explored for their antitumor potential. Compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain indazole-containing derivatives demonstrated IC50 values as low as 0.64 μM against multiple myeloma cell lines . This suggests that modifications to the indole structure can enhance antitumor efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the indole ring. Studies have shown that specific modifications, such as the introduction of halogens or alkyl groups, can enhance potency against target enzymes or cancer cells. For instance, the incorporation of a chloropyridinyl ester at different positions on the indole ring resulted in significant variations in enzyme inhibitory activity .

Table 1: Biological Activity Summary of Indole Derivatives

| Compound | Target | IC50 (nM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| Compound A | SARS-CoV-2 3CLpro | 320 | 15 | Moderate antiviral activity |

| Compound B | Tumor Growth (HCT116) | 640 | N/A | Effective in vivo |

| Compound C | Tumor Growth (MM1.S) | 640 | N/A | Promising lead compound |

Table 2: Structure-Activity Relationships

| Modification | Position | Effect on Activity |

|---|---|---|

| Methyl Group | 5-position | Reduced potency |

| Chlorine Atom | 6-position | Enhanced potency |

| Alkyl Substituent | Various positions | Variable effects based on size |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study evaluated several indole derivatives for their ability to inhibit SARS-CoV-2's main protease (3CLpro). This compound was among the tested compounds, showing an IC50 value comparable to other lead compounds. The research highlighted the importance of structural modifications in optimizing antiviral activity .

Case Study 2: Antitumor Activity in Preclinical Models

In another investigation, a series of indole derivatives were tested for their antitumor effects using various cancer cell lines. This compound exhibited significant antiproliferative effects, particularly against colon and breast cancer cell lines. The study concluded that specific substitutions on the indole scaffold could enhance therapeutic potential .

Q & A

Synthesis and Regioselectivity

Basic Question: Q. What are the common synthetic routes for preparing Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate? Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Aminomethylation: Introduction of the aminomethyl group at position 7 using reductive amination or nucleophilic substitution, often employing sodium acetate/acetic acid as a catalyst system .

- Chlorination: Electrophilic aromatic substitution (e.g., using Cl2/FeCl3) or directed ortho-metalation strategies to install the chlorine at position 5 .

- Esterification: Methyl ester formation at position 4 via Fischer esterification or coupling reactions .

Key intermediates should be purified via column chromatography, with yields optimized by controlling reaction temperature and stoichiometry.

Advanced Question: Q. How can researchers address challenges in achieving regioselective amination at position 7 while avoiding side reactions with the indole nitrogen? Methodological Answer: Regioselectivity is influenced by:

- Protecting Groups: Temporarily protecting the indole nitrogen (e.g., using Boc or SEM groups) to direct amination to position 7 .

- Catalytic Systems: Employing transition-metal catalysts (e.g., Pd/Cu) to favor C–N bond formation at the benzylic position .

- Computational Modeling: Using DFT calculations to predict reactive sites and optimize reaction conditions .

Validate regiochemistry via <sup>1</sup>H-<sup>15</sup>N HMBC NMR or X-ray crystallography .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to assign substituents (e.g., aminomethyl protons at δ 3.8–4.2 ppm, ester carbonyl at ~165 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry: HRMS (ESI-TOF) to confirm molecular weight (expected [M+H]<sup>+</sup> ~279.06) .

- IR Spectroscopy: Peaks at ~3300 cm<sup>-1</sup> (N–H stretch) and ~1700 cm<sup>-1</sup> (ester C=O) .

Advanced Question: Q. How can researchers resolve ambiguous NOE correlations during structural elucidation? Methodological Answer:

- Variable Temperature NMR: Reduce signal broadening caused by conformational flexibility .

- X-ray Crystallography: Resolve absolute configuration using SHELX software for refinement, particularly for chiral centers or tautomeric forms .

- Comparative Analysis: Cross-validate with structurally similar indole derivatives (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) .

Reactivity and Stability

Basic Question: Q. What factors influence the stability of this compound in solution? Methodological Answer:

- pH Sensitivity: The aminomethyl group may protonate under acidic conditions, altering solubility. Use buffered solutions (pH 7–8) for storage .

- Light Sensitivity: Protect from UV exposure to prevent photo-dechlorination or ester hydrolysis .

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (~200°C for similar indole esters) .

Advanced Question: Q. How can researchers mitigate unexpected side reactions during nucleophilic substitution at the 5-chloro position? Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce competing eliminations .

- Leaving Group Activation: Replace chlorine with a better leaving group (e.g., triflate) using AgOTf/NaH .

- Kinetic Studies: Monitor reaction progress via <sup>19</sup>F NMR if fluorine-containing nucleophiles are used .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for protein targets .

Advanced Question: Q. How can researchers elucidate the mechanism of action for observed antitumor activity? Methodological Answer:

- Proteomics: SILAC-based quantitative profiling to identify differentially expressed proteins post-treatment .

- Molecular Dynamics Simulations: Model interactions with ATP-binding pockets (e.g., EGFR kinase) using Amber or GROMACS .

- Metabolomics: Track changes in cellular metabolites via LC-MS to identify disrupted pathways .

Data Contradiction Analysis

Advanced Question: Q. How should researchers address conflicting reports on the reactivity of the 5-chloro substituent in different solvents? Methodological Answer:

- Controlled Replication: Repeat experiments under identical conditions (solvent purity, temperature, humidity) .

- Isotopic Labeling: Use <sup>36</sup>Cl-labeled compound to trace reaction pathways via scintillation counting .

- Computational Validation: Compare activation energies for solvolysis pathways using Gaussian or ORCA .

Comparative Analysis with Analogues

Advanced Question: Q. What structural features differentiate this compound’s electronic properties from methyl 5-fluoro-1H-indole-7-carboxylate? Methodological Answer:

- Hammett Parameters: The electron-withdrawing chlorine (σpara = 0.23) vs. fluorine (σpara = 0.06) alters aromatic ring electrophilicity, impacting nucleophilic attack rates .

- DFT Calculations: Compare LUMO distributions to predict reactivity differences at position 4 .

- Bioactivity Correlation: Chlorine’s larger van der Waals radius may enhance hydrophobic binding in enzyme pockets vs. fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.